molecular formula C25H20ClN3O4S B2405817 2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide CAS No. 894554-78-0

2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2405817
CAS No.: 894554-78-0
M. Wt: 493.96
InChI Key: FHZNVSLFEDYAER-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Based on its name, it seems to contain a spiro[indoline-3,2’-thiazolidin] ring, which is a type of cyclic structure, along with a 4-chlorophenyl group and a 2-methoxyphenyl group .

Scientific Research Applications

Antibacterial Applications

This compound and its derivatives have been explored for their potent antibacterial properties. Research conducted by Borad et al. (2015) on similar compounds demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents, especially considering the rising concern over antibiotic resistance (Borad, M. A., Bhoi, M. N., Parmar, J. A., & Patel, H., 2015).

Antimicrobial Efficacy

Further studies by Krátký, Vinšová, and Stolaříková (2017) on rhodanine-3-acetic acid derivatives, closely related to the compound , showed significant antimicrobial activities against a panel of bacteria, mycobacteria, and fungi. Specifically, certain derivatives demonstrated high activity against Mycobacterium tuberculosis, indicating their potential utility in treating tuberculosis and other mycobacterial infections (Krátký, M., Vinšová, J., & Stolaříková, J., 2017).

Anti-inflammatory and Analgesic Properties

Ma et al. (2011) synthesized derivatives based on the thiazolidine-2,4-dione moiety, showing significant anti-inflammatory and analgesic effects. These compounds, including closely related structures to the compound of interest, inhibited the production of nitric oxide and prostaglandin E(2), suggesting their application in treating inflammatory diseases (Ma, L., Xie, C., Ma, Y.-h., Liu, J., Xiang, M., Ye, X., Zheng, H., Chen, Z.-z., Xu, Q., Chen, T., Chen, J., Yang, J., Qiu, N., Wang, G., Liang, X., Peng, A., Yang, S.-y., Wei, Y., & Chen, L., 2011).

Anticancer Activity

Another line of research focuses on the synthesis of novel derivatives for anticancer activity evaluation. Havrylyuk et al. (2010) reported on 4-thiazolidinones with a benzothiazole moiety demonstrating antitumor activity. This suggests the compound's scaffold could be modified to target various cancer cell lines, highlighting its potential in cancer drug development (Havrylyuk, D., Mosula, L., Zimenkovsky, B., Vasylenko, O., Gzella, A., & Lesyk, R., 2010).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without more information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information about this compound, it’s difficult to provide accurate safety and hazard information .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O4S/c1-33-21-9-5-3-7-19(21)27-22(30)14-28-20-8-4-2-6-18(20)25(24(28)32)29(23(31)15-34-25)17-12-10-16(26)11-13-17/h2-13H,14-15H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZNVSLFEDYAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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